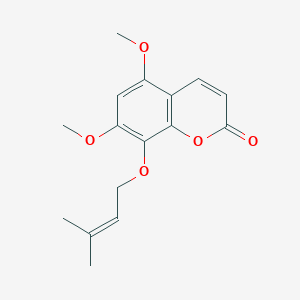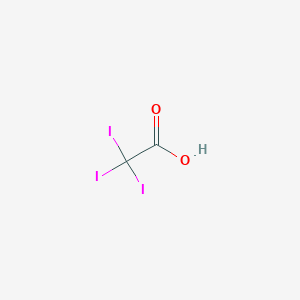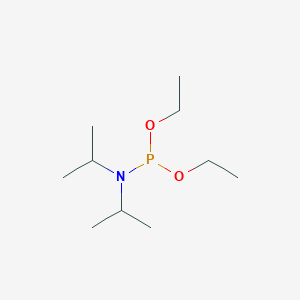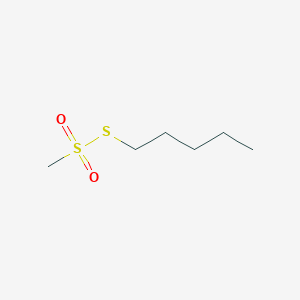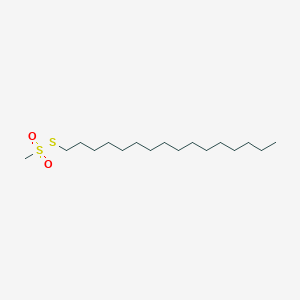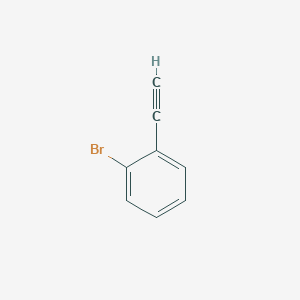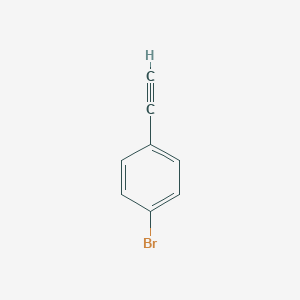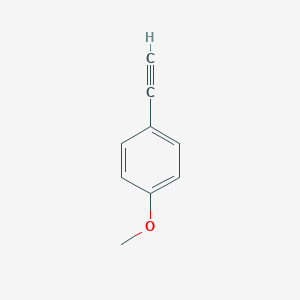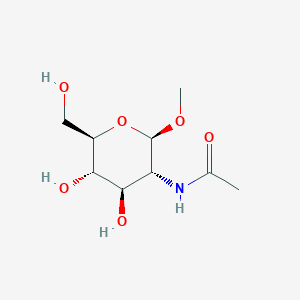![molecular formula C₁₉H₂₆O₈S B014383 [5-(2,2-Dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] 4-methylbenzenesulfonate CAS No. 13964-21-1](/img/structure/B14383.png)
[5-(2,2-Dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] 4-methylbenzenesulfonate
Overview
Description
Synthesis Analysis
The synthesis of complex molecules like this compound often involves multi-step reactions, including etherification, oximation, and Beckmann rearrangement, as seen in the preparation of similar compounds. Techniques such as the reaction of rotenone with dimethyloxosulphonium methylide indicate the complexity of such synthetic pathways (Chen, Ye, & Hu, 2012).
Molecular Structure Analysis
The structural elucidation of complex molecules typically involves spectroscopic methods such as NMR, MS, and potentially X-ray crystallography for solid-state structures. The precise arrangement of atoms within such a molecule determines its reactivity and properties. Crystallographic analysis can reveal conformational details and intermolecular interactions (Nikonov, Sterkhova, & Lazareva, 2021).
Chemical Reactions and Properties
Compounds of this complexity can undergo a variety of chemical reactions, including isomerizations and interactions with catalysts like titanium tetrachloride. The outcome of such reactions can be influenced by conditions like temperature, leading to different isomeric forms or reaction products. These processes are essential for modifying the compound's structure for specific applications or studies (Giles, Rickards, & Senanayake, 1996).
Physical Properties Analysis
The physical properties of a compound, including solubility, melting point, and crystalline structure, are crucial for its handling and application. For instance, poor water solubility can limit a compound's usability in biological contexts, necessitating modifications to its structure (Mun et al., 2012).
Scientific Research Applications
Liquid Crystal Research
Methylene-linked liquid crystal dimers, such as those with complex molecular structures similar to the specified chemical, have been studied for their unique transitional properties and the formation of twist-bend nematic phases. These dimers exhibit two monotropic mesophases, with the lower temperature phase being of particular interest due to its potential applications in liquid crystal display technologies and advanced optical materials (Henderson & Imrie, 2011).
Biomedical Applications
Research into the biological properties and potential therapeutic uses of complex organic molecules, akin to the specified compound, highlights their potential in drug development. These studies emphasize the importance of understanding the toxicity, safety, and efficacy of such compounds for their use in medical applications (Araújo et al., 2015).
Antioxidant Activity
Analytical methods used in determining antioxidant activity of complex compounds underline the significance of these molecules in food engineering, medicine, and pharmacy. The antioxidant capacity of these compounds, including their applications in combating oxidative stress, is a critical area of study that can lead to the development of new antioxidant agents for various therapeutic and nutritional applications (Munteanu & Apetrei, 2021).
Environmental Impact and Applications
Studies on novel brominated flame retardants and their occurrence in the environment shed light on the environmental fate and potential toxicity of structurally complex molecules. These insights are crucial for evaluating the environmental impact of chemical compounds used in consumer goods and industrial applications, guiding the development of safer and more sustainable chemical alternatives (Zuiderveen, Slootweg, & de Boer, 2020).
Organic Synthesis and Chemical Industry Applications
The role of 5-Hydroxymethylfurfural (HMF) and related compounds in organic synthesis points to the broader application potential of complex molecules in the production of fine chemicals, materials, and biofuels. By serving as building blocks in organic synthesis, these compounds allow for the incorporation of renewable resources into a wide range of products, highlighting the importance of such research in advancing green chemistry and sustainable industrial practices (Fan et al., 2019).
properties
IUPAC Name |
[5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26O8S/c1-11-6-8-12(9-7-11)28(20,21)27-15-14(13-10-22-18(2,3)24-13)23-17-16(15)25-19(4,5)26-17/h6-9,13-17H,10H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOVFLADZRUACHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2C(OC3C2OC(O3)(C)C)C4COC(O4)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26O8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[5-(2,2-Dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] 4-methylbenzenesulfonate | |
CAS RN |
13964-21-1, 3253-75-6 | |
| Record name | Allofuranose, diisopropylidene, p-toluenesulfona | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013964211 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC14163 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14163 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



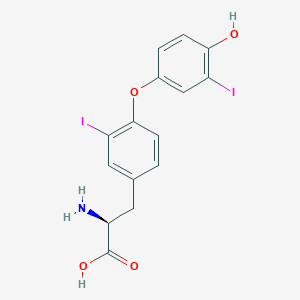
![N,N'-Bis[2-(acetamido)ethyl]-N,N'-dimethylrhodamine](/img/structure/B14305.png)
